molecular formula C8H6BrFO B2779448 4-(Bromomethyl)-2-fluorobenzaldehyde CAS No. 1379307-40-0

4-(Bromomethyl)-2-fluorobenzaldehyde

Cat. No.: B2779448
CAS No.: 1379307-40-0
M. Wt: 217.037
InChI Key: JQESQZDNZGPDBG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluorobenzaldehyde typically involves the bromination of 2-fluorobenzaldehyde. One common method is to react 2-fluorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQESQZDNZGPDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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